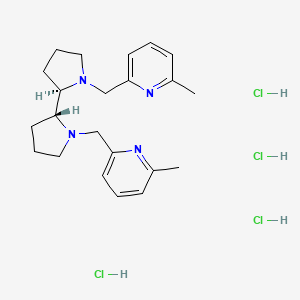

(2R,2'R)-1,1'-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2'-BIPYRROLIDINE TETRAHYDROCHLORIDE

Description

“(2R,2'R)-1,1'-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2'-BIPYRROLIDINE TETRAHYDROCHLORIDE” is a chiral, nitrogen-rich organic compound characterized by a bipyrrolidine backbone with two 6-methyl-2-pyridinylmethyl substituents. Its (2R,2'R) stereochemistry is critical for asymmetric induction in catalytic applications or receptor binding in pharmaceutical contexts . The tetrahydrochloride salt form enhances aqueous solubility, making it suitable for biological studies or industrial processes requiring polar solvents.

Properties

IUPAC Name |

2-methyl-6-[[(2R)-2-[(2R)-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4.4ClH/c1-17-7-3-9-19(23-17)15-25-13-5-11-21(25)22-12-6-14-26(22)16-20-10-4-8-18(2)24-20;;;;/h3-4,7-10,21-22H,5-6,11-16H2,1-2H3;4*1H/t21-,22-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSAWWIIHCCUJE-KGRCRCTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2CCCC2C3CCCN3CC4=CC=CC(=N4)C.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)CN2CCC[C@@H]2[C@H]3CCCN3CC4=CC=CC(=N4)C.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34Cl4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746345 | |

| Record name | (2R)-1,1'-Bis[(6-methylpyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228077-94-8 | |

| Record name | (2R)-1,1'-Bis[(6-methylpyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228077-94-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE typically involves multiple steps, including the formation of the bipyrrolidine core and subsequent functionalization with pyridinylylmethyl groups. Common synthetic routes may include:

Formation of Bipyrrolidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ligand for Metal Complexes

One of the primary applications of this compound is as a ligand in the formation of metal complexes. It has been utilized in asymmetric catalysis, particularly in the synthesis of chiral compounds. The compound's ability to form stable complexes with transition metals enhances its utility in various catalytic processes.

Asymmetric Olefin Dihydroxylation

The compound serves as a ligand for iron complexes that catalyze the asymmetric olefin cis-dihydroxylation reaction. This reaction is crucial for synthesizing enantiomerically enriched diols, which are valuable intermediates in pharmaceuticals and fine chemicals production. Research has shown that using (2R,2'R)-1,1'-bis(6-methyl-2-pyridinylmethyl)-2,2'-bipyrrolidine tetrahydrochloride can achieve high enantiomeric excess (ee) values, often exceeding 97% .

Case Study 1: Asymmetric Catalysis

In a study published in Angewandte Chemie, researchers demonstrated the effectiveness of this compound as a ligand in iron-catalyzed reactions. The study reported that the use of this ligand resulted in significant improvements in yield and selectivity compared to other ligands . The optimized reaction conditions allowed for efficient synthesis of complex molecules with high ee.

Case Study 2: Chiral Synthesis

Another investigation focused on the application of (2R,2'R)-1,1'-bis(6-methyl-2-pyridinylmethyl)-2,2'-bipyrrolidine tetrahydrochloride in chiral synthesis pathways. The compound was employed to facilitate reactions that require chiral environments, showcasing its versatility as a chiral auxiliary . This application is particularly relevant in the pharmaceutical industry where chirality plays a crucial role in drug efficacy and safety.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Stereochemical Influence

The (2R,2'R) configuration of the target compound enables precise enantioselectivity in asymmetric catalysis, outperforming analogs like (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS 1007882-23-6), which lacks a bipyrrolidine scaffold . In contrast, the (S)-pyrrolidin-2-yl group in 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride (CAS 1352534-35-0) confers complementary chirality but reduces conformational flexibility .

Solubility and Salt Forms

The tetrahydrochloride salt of the target compound exhibits superior aqueous solubility compared to dihydrochloride analogs (e.g., CAS 287966-92-1), enhancing its utility in biological assays . Neutral compounds like 6,6'-Bis(2,5-dimethyl-1H-pyrrol-1-yl)-2,2'-bipyridine (CAS 273216-89-0) require organic solvents, limiting their pharmaceutical applicability .

Functional Group Contributions

The 6-methyl-pyridinylmethyl groups in the target compound increase lipophilicity and metal-coordination capacity relative to phenyl-imidazole hybrids (e.g., CAS 1007882-23-6) . However, the biphenyl-imidazole system in CAS 1352534-35-0 offers stronger π-π stacking interactions, advantageous in DNA intercalation studies .

Biological Activity

The compound (2R,2'R)-1,1'-Bis(6-methyl-2-pyridinylmethyl)-2,2'-bipyrrolidine tetrahydrochloride (CAS Number: 1228077-94-8) is a complex organic molecule that has garnered interest in various fields of biological research. This article aims to provide an in-depth examination of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure and Composition

- Chemical Formula : C22H34Cl4N4

- Molecular Weight : 496.34 g/mol

- CAS Number : 1228077-94-8

The compound features a bipyrrolidine core with two 6-methyl-2-pyridinylmethyl substituents, contributing to its unique biological properties.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Purity | ≥97% |

| Appearance | White to off-white solid |

Pharmacological Effects

Research indicates that (2R,2'R)-1,1'-Bis(6-methyl-2-pyridinylmethyl)-2,2'-bipyrrolidine tetrahydrochloride exhibits several pharmacological effects:

- Antioxidant Activity : The compound has shown potential in mitigating oxidative stress in various cellular models. Studies suggest that it can reduce the production of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidants .

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. It appears to modulate pathways involved in cell survival and death, making it a candidate for neurodegenerative disease therapies .

- Anti-inflammatory Properties : The compound has been observed to downregulate pro-inflammatory cytokines and inhibit pathways related to inflammation in vitro and in vivo. This suggests potential applications in diseases characterized by chronic inflammation .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Receptor Modulation : The bipyrrolidine structure allows for interaction with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and oxidative stress pathways, thereby exerting protective effects on cells.

Study on Neuroprotective Effects

In a study conducted on neuronal cell lines exposed to oxidative stress, treatment with (2R,2'R)-1,1'-Bis(6-methyl-2-pyridinylmethyl)-2,2'-bipyrrolidine tetrahydrochloride resulted in a significant decrease in cell death compared to untreated controls. The mechanism was attributed to the modulation of mitochondrial function and reduction of apoptosis markers such as caspase-3 activation .

Study on Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results indicated that administration led to a marked reduction in edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for preparing (2R,2'R)-1,1'-bis(6-methyl-2-pyridinylmethyl)-2,2'-bipyrrolidine tetrahydrochloride?

- Methodological Answer : The synthesis involves asymmetric induction to maintain the (R,R)-configuration. Key steps include:

- Chiral Resolution : Use of enantiopure starting materials (e.g., (R)-proline derivatives) or chiral auxiliaries to ensure stereochemical fidelity.

- Mitsunobu Reaction : For ether bond formation between pyrrolidine and pyridinylmethyl groups, ensuring retention of configuration .

- Salt Formation : Hydrochloride salt preparation via titration with HCl in anhydrous ethanol, followed by recrystallization for purity .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₃) or preparative HPLC (C18 column, acidic buffer) .

| Step | Yield (%) | Purity (HPLC) | Key Characterization (NMR, HRMS) |

|---|---|---|---|

| Chiral Intermediate | 65–70 | ≥95% | [α]D²⁵ = +32.5° (c=1, MeOH) |

| Final Product | 50–55 | ≥98% | ¹H/¹³C NMR (DMSO-d6), ESI-MS m/z: [M-Cl]⁺ |

Q. How is the stereochemical integrity of the compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration (e.g., bipyrrolidine dihedral angles and pyridinylmethyl spatial arrangement) .

- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves for (R,R) vs. (S,S) enantiomers.

- 2D NOESY NMR : Cross-peaks between pyrrolidine H-2 and pyridinylmethyl protons confirm spatial proximity consistent with the (R,R) configuration .

Q. What safety protocols are critical when handling this tetrahydrochloride salt?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation risks noted in structurally similar amines ).

- Ventilation : Use fume hoods to avoid aerosol inhalation; monitor airborne concentrations with real-time sensors.

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s stability during catalytic applications?

- Methodological Answer :

- Accelerated Stability Studies : Conduct stress testing (40–80°C, 1–7 days) in solvents (e.g., DMF, THF, H₂O). Monitor degradation via:

- HPLC-PDA : Detect decomposition products (e.g., free pyridine or pyrrolidine).

- TGA/DSC : Assess thermal stability and salt dissociation temperatures .

- Data Contradiction Analysis : Conflicting reports on aqueous stability may arise from trace metal ions (e.g., Fe³⁺) catalyzing hydrolysis. Use chelating agents (EDTA) to mitigate .

Q. What strategies resolve contradictions in enantiomeric excess (ee) when using this ligand in asymmetric catalysis?

- Methodological Answer :

- Multivariate Analysis : Design experiments (e.g., DoE) to test variables: catalyst loading (1–10 mol%), substrate scope, and solvent dielectric constant.

- Chiral HPLC : Quantify ee using a Chiralpak IA column (hexane/iPrOH/TFA) .

- Mechanistic Probes :

- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., C–H activation vs. reductive elimination).

- DFT Calculations : Model transition states to identify steric clashes between ligand and substrate .

Q. How does ligand modification (e.g., pyridinylmethyl substitution) impact catalytic activity in cross-coupling reactions?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with 4-methylpyridinyl or unsubstituted pyridinyl groups. Evaluate:

- Turnover Frequency (TOF) : Via GC/MS reaction monitoring.

- Steric Maps : Use SambVca to calculate %Vbur (buried volume) for ligand-substrate interactions .

- Data Table :

| Ligand Variant | TOF (h⁻¹) | ee (%) | %Vbur |

|---|---|---|---|

| 6-Methyl-2-pyridinyl | 1200 | 92 | 34.5 |

| 4-Methyl-2-pyridinyl | 850 | 88 | 38.2 |

| Unsubstituted | 600 | 78 | 42.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.